molecular formula C11H9F3N2 B14885038 Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-

Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-

Cat. No.: B14885038
M. Wt: 226.20 g/mol
InChI Key: MOBSPUKJWHXCEN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction can be promoted by visible light without the need for a photosensitizer . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of a functional group with another.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

    Addition Reactions: These reactions can occur at the double bonds present in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation typically results in the formation of trifluoromethylated derivatives of the parent compound .

Scientific Research Applications

2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-2-1-5-16-6-9(7-3-4-7)15-10(8)16/h1-2,5-7H,3-4H2

InChI Key

MOBSPUKJWHXCEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=CC=C(C3=N2)C(F)(F)F

Origin of Product

United States

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